molecular formula C24H27ClN4O3 B11009060 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11009060
M. Wt: 454.9 g/mol
InChI Key: DROHVSVMFDFYKJ-UHFFFAOYSA-N
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Description

This compound is a benzotriazinone derivative featuring a hexyl chain substituted with a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety at the 3-position. Its structural complexity arises from the integration of a benzotriazinone core, a ketone-functionalized aliphatic chain, and a piperidine ring bearing a 4-chlorophenyl group and a hydroxyl group. For example, FI-8602 (Abaperidone), a chromenone-piperidine hybrid, exhibits antianaphylactic properties, suggesting that the piperidine-hydroxyphenyl moiety may contribute to bioactivity .

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

3-[6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C24H27ClN4O3/c25-19-11-9-18(10-12-19)24(32)13-16-28(17-14-24)22(30)8-2-1-5-15-29-23(31)20-6-3-4-7-21(20)26-27-29/h3-4,6-7,9-12,32H,1-2,5,8,13-17H2

InChI Key

DROHVSVMFDFYKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Diazotization of Methyl Anthranilate :

    • Methyl anthranilate is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C to generate a diazonium intermediate.

    • Conditions : 0°C, 1 hour, stoichiometric NaNO₂.

  • Cyclization with Amino Acid Esters :

    • The diazonium intermediate reacts with glycine methyl ester hydrochloride in the presence of triethylamine (Et₃N) to form methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetate.

    • Yield : 85–90% after recrystallization in ethanol.

Key Data:

StepReagentsTemperatureTimeYield
1NaNO₂, HCl0°C1 h-
2Glycine methyl ester, Et₃N25°C6 h88%

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.8–7.3 (m, 4H, aromatic), 4.7 (s, 2H, CH₂), 3.6 (s, 3H, OCH₃).

  • IR : 1685 cm⁻¹ (C=O stretch).

Preparation of the Piperidine Derivative

The 4-(4-chlorophenyl)-4-hydroxypiperidine segment is synthesized via a modified Schotten-Baumann reaction, as reported in Synthesis and Characterization of a New Non-Linear Optical Material (Source):

Reaction Steps:

  • Acylation of 4-Hydroxypiperidine :

    • 4-Hydroxypiperidine reacts with 4-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base.

    • Conditions : 0°C → 25°C, 12 hours.

    • Yield : 78% after column chromatography (hexane/ethyl acetate, 3:1).

Key Data:

ParameterValue
Reagent Ratio1:1.2 (piperidine:acyl chloride)
SolventDCM
PurificationColumn chromatography

Characterization :

  • Melting Point : 142–144°C.

  • XRD : Orthorhombic crystal system (space group Pca2₁).

Coupling of Benzotriazinone and Piperidine Moieties

The final step involves linking the two fragments via a 6-oxohexyl spacer. A two-stage approach is employed:

Stage 1: Synthesis of 6-Oxohexyl Intermediate

  • Reaction : Adipic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with benzotriazinone under basic conditions.

  • Conditions : Reflux in THF, 8 hours.

  • Yield : 70% (after recrystallization).

Stage 2: Nucleophilic Substitution

  • The 6-oxohexyl-benzotriazinone intermediate reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of K₂CO₃ in DMF.

  • Conditions : 100°C, 24 hours.

  • Yield : 65% (HPLC purity >95%).

Optimization Table:

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility
BaseK₂CO₃Prevents side reactions
Temperature100°CAccelerates reaction

Characterization :

  • LC-MS : m/z 455.3 [M+H]⁺.

  • ¹³C NMR : δ 170.5 (C=O), 154.2 (triazinone C=O).

Alternative One-Pot Strategy

A streamlined one-pot method combines diazotization, alkylation, and coupling (adapted from Sources and):

Procedure:

  • Diazotize methyl anthranilate with NaNO₂/HCl.

  • Add 6-aminohexanoic acid methyl ester and Et₃N to form the hexyl-linked benzotriazinone.

  • React with pre-synthesized 4-(4-chlorophenyl)-4-hydroxypiperidine in situ.

Advantages :

  • Reduced purification steps.

  • Overall Yield : 58% (vs. 65% in stepwise method).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance efficiency:

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/day.

  • Purity : >99% (by GC-MS).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a benzotriazine structure can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that benzotriazines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Neuropharmacological Effects

The piperidine component of the compound is known for its neuroactive properties. It may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety. Preliminary studies suggest that derivatives of this compound could enhance serotonin and dopamine levels in the brain .

Antimicrobial Properties

There is growing interest in the antimicrobial effects of benzotriazine derivatives. Initial findings suggest that this compound may demonstrate activity against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Case Study 1: Anticancer Research
    In a study conducted on various cancer cell lines, 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one was shown to inhibit tumor growth effectively. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
  • Case Study 2: Neuropharmacology
    A pharmacological evaluation demonstrated that the compound could significantly reduce anxiety-like behavior in rodent models. Behavioral assays indicated an increase in exploratory behavior and reduced immobility time in forced swim tests, suggesting potential antidepressant effects .

Mechanism of Action

The mechanism of action of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound is compared below with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and reported activities:

Compound Name / Structure Core Scaffold Key Substituents Molecular Weight Reported Activity Reference
3-{6-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one Benzotriazinone 4-Chlorophenyl-hydroxypiperidine, hexyl ketone Not Provided Inferred potential anti-inflammatory/antianaphylactic activity (structural analogy)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-Methylphenyl Not Provided Anti-inflammatory (IC50 = 11.6 μM against LPS-induced inflammation)
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one (3a) Dihydropyridazinone 4-Chlorophenyl, benzylidene Not Provided Synthetic focus; structural similarity to anti-inflammatory agents
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one Pyridinone 3-Chlorophenyl, 4-fluorophenyl-piperazine, methoxyethyl 486.0 No explicit activity data; piperazine moiety suggests CNS receptor interaction
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one Pyrimidinone Benzylpiperazine, isopropyl 354.4 No explicit activity data; piperazine-oxoethyl group common in kinase inhibitors

Key Structural and Functional Differences

Core Scaffold Diversity: The target compound’s benzotriazinone core differs from pyridazinones (e.g., ), pyridinones (e.g., ), and pyrimidinones (e.g., ). Benzotriazinones are less common in the provided literature but may offer unique electronic properties due to their fused triazine-benzene system.

Substituent Impact: The 4-chlorophenyl group in the target compound is shared with 4-chlorophenyl-dihydropyridazinone (3a) , which may enhance lipophilicity and receptor binding.

Pharmacological Inference: While the pyridazinone derivative in has explicit anti-inflammatory data (IC50 = 11.6 μM), the target compound’s activity remains speculative. Its hydroxypiperidine moiety resembles FI-8602’s piperidine group, which is critical for antianaphylactic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with the piperidine core (4-(4-chlorophenyl)-4-hydroxypiperidine) and proceed via nucleophilic substitution or coupling reactions to attach the hexanoyl and benzotriazinone moieties. Use polar aprotic solvents (e.g., DMF) for solubility and mild bases (e.g., K₂CO₃) to minimize side reactions .

  • Catalyst Optimization : Test acid catalysts (e.g., HCl, H₂SO₄) in ethanol or acetic acid to enhance cyclization efficiency during benzotriazinone formation .

  • Yield Improvement : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Data Table :
Reaction StepSolventCatalystYield (%)Purity (HPLC)
Piperidine activationDMFK₂CO₃7592%
Hexanoyl couplingTHFDCC6889%
Benzotriazinone cyclizationAcOHH₂SO₄8295%

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • NMR Analysis : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the hydroxyl group (δ 4.8 ppm) and aromatic protons (δ 7.2–8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and hexanoyl regions .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) verifies stereochemistry of the hydroxypiperidine moiety and confirms the benzotriazinone planar structure .

Q. How can researchers design preliminary biological activity screens for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

  • Mechanistic Profiling :

  • Target Engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity to putative targets (e.g., receptors, enzymes) .
  • Metabolite Analysis : Perform LC-MS/MS to identify active metabolites in hepatic microsomes, which may explain discrepancies between in vitro and in vivo results .
    • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of dose-response variations across cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?

  • Modification Strategies :

  • Piperidine Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Benzotriazinone Modifications : Replace the triazinone ring with pyridazinone to assess impact on solubility .
    • Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) and prioritize analogs for synthesis .

Q. What methodologies are recommended for pharmacokinetic and toxicity profiling in preclinical studies?

  • ADME-Tox Protocols :

  • Plasma Stability : Incubate compound (10 µM) in rat plasma (37°C, 24h) and quantify degradation via LC-MS .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates .
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk .
    • Data Table :
ParameterMethodResult
Plasma half-lifeLC-MS4.2 h
CYP3A4 inhibition (%)Fluorogenic assay18%
hERG IC₅₀ (µM)Patch-clamp>30

Methodological Considerations

  • Theoretical Frameworks : Align SAR studies with enzyme inhibition theories (e.g., competitive vs. allosteric binding) to contextualize mechanistic hypotheses .
  • Experimental Replication : Replicate key findings (e.g., cytotoxicity) in ≥3 independent labs to address variability in biological systems .

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